(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride
Overview
Description
(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and a piperidinyl acetate moiety
Preparation Methods
The synthesis of (S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride typically involves several steps:
Synthetic Routes: The synthesis begins with the preparation of the piperidinyl acetate intermediate, followed by the introduction of the fluorophenyl group. The final step involves the formation of the hydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and purification systems to achieve high purity and consistency.
Chemical Reactions Analysis
(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the type of reaction, such as alcohols from reduction or substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies often focus on its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include other piperidinyl acetates and fluorophenyl derivatives.
Uniqueness: Its unique combination of a fluorophenyl group and a piperidinyl acetate moiety distinguishes it from other compounds, potentially offering different pharmacological properties and applications.
Properties
IUPAC Name |
ethyl (2S)-2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3.ClH/c1-2-20-15(19)14(11-3-5-12(16)6-4-11)17-9-7-13(18)8-10-17;/h3-6,14H,2,7-10H2,1H3;1H/t14-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVJDPFFNDNJKU-UQKRIMTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=C(C=C1)F)N2CCC(=O)CC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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